molecular formula C10H13Br2NO B13747296 Phenol, p-(bis(2-bromoethyl)amino)- CAS No. 21667-05-0

Phenol, p-(bis(2-bromoethyl)amino)-

Cat. No.: B13747296
CAS No.: 21667-05-0
M. Wt: 323.02 g/mol
InChI Key: SVMALHWUCBPBFC-UHFFFAOYSA-N
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Description

Phenol, p-(bis(2-bromoethyl)amino)- (CAS 22953-43-1) is a brominated alkylating agent with the molecular formula C₁₇H₁₆Br₂N₂O₄ and a molecular weight of 472.13 g/mol . Its structure features a central phenol ring substituted at the para position with a bis(2-bromoethyl)amino group and esterified with a 3-nitrobenzoate moiety. Key physicochemical properties include:

  • Boiling point: 563.9°C (760 mmHg)
  • Density: 1.673 g/cm³
  • LogP (hydrophobicity): 4.8
  • Topological polar surface area: 75.4 Ų .

This compound is part of a class of nitrogen mustard derivatives, known for their DNA alkylating properties, which disrupt cancer cell proliferation . Its ester group (3-nitrobenzoate) may influence solubility and prodrug activation mechanisms, as seen in related anticancer agents .

Properties

CAS No.

21667-05-0

Molecular Formula

C10H13Br2NO

Molecular Weight

323.02 g/mol

IUPAC Name

4-[bis(2-bromoethyl)amino]phenol

InChI

InChI=1S/C10H13Br2NO/c11-5-7-13(8-6-12)9-1-3-10(14)4-2-9/h1-4,14H,5-8H2

InChI Key

SVMALHWUCBPBFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(CCBr)CCBr)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[bis(2-bromoethyl)amino]phenol typically involves the reaction of 4-aminophenol with 2-bromoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then brominated to yield the final product .

Industrial Production Methods: In industrial settings, the production of 4-[bis(2-bromoethyl)amino]phenol is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-[Bis(2-bromoethyl)amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[Bis(2-bromoethyl)amino]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of dyes, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-[bis(2-bromoethyl)amino]phenol involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction is mediated through the bromine atoms, which act as electrophilic centers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylating Agents with Bis(2-bromoethyl)amino Groups

p-(Bis(2-bromoethyl)amino)benzoic Acid (CAS 22953-41-9)
  • Structure: Lacks the phenol and ester groups; instead, it has a carboxylic acid substituent.
  • Toxicity: Intraperitoneal LD₅₀ in rodents is 55 mg/kg, with decomposition releasing toxic NOₓ and Br⁻ gases .
  • Application : Primarily a precursor for synthesizing ester derivatives like the 3-nitrobenzoate .
N,N-Bis(2-bromoethyl)aniline (CAS 22953-41-9)
  • Structure: Replaces the phenol group with an aniline ring.
  • Toxicity : Intraperitoneal LD₅₀ of 55 mg/kg , similar to the benzoic acid derivative, but lacks ester functionality .
  • Reactivity : Used in synthesizing heterocycles and prodrugs via nucleophilic substitution reactions .
Evofosfamide (USAN BC-141)
  • Structure : Contains a bis(2-bromoethyl)phosphorodiamidate group linked to a nitroimidazole moiety.
  • Mechanism : A hypoxia-activated prodrug; the phosphorodiamidate group releases DNA-crosslinking bromoethylamine radicals under low oxygen conditions .
  • Advantage: Targeted activation reduces systemic toxicity compared to non-prodrug alkylators .

Ester Derivatives of Phenol, p-(bis(2-bromoethyl)amino)-

p-(Bis(2-bromoethyl)amino)phenyl p-Toluate (CAS 22954-16-1)
  • Structure : Substitutes the 3-nitrobenzoate with a p-toluate (methyl-benzoate) group.
  • Impact : Increased hydrophobicity (logP ~5.2) enhances membrane permeability but may reduce aqueous solubility .
p-(Bis(2-bromoethyl)amino)phenyl o-Ethylbenzoate
  • Structure : Features an ortho-ethylbenzoate ester.
  • Application : The ethyl group may slow ester hydrolysis, prolonging circulation time compared to nitro-substituted analogs .

Chlorinated Analogs

4-[p-Bis(2-chloroethyl)aminophenyl]butyric Acid
  • Structure : Replaces bromine with chlorine atoms.
  • Reactivity : Chlorine’s smaller size and better leaving-group ability increase alkylating potency but reduce stability compared to brominated analogs .
  • Toxicity : Higher acute toxicity (oral LD₅₀ ~25 mg/kg) due to faster DNA crosslinking .

Key Research Findings

Anticancer Activity

  • The difluorinated prodrug {4-[bis(2-bromoethyl)amino]-3,5-difluorobenzoyl}-L-glutamic acid shows superior in vivo antitumor activity due to carboxypeptidase G2-mediated activation, releasing cytotoxic bromoethylamines .
  • Evofosfamide ’s hypoxia-targeted design reduces off-target effects, achieving 80% tumor growth inhibition in preclinical models .

Toxicity Profiles

Compound CAS LD₅₀ (Intraperitoneal) Decomposition Products
Phenol, p-(bis(2-bromoethyl)amino)- 22953-43-1 Not reported Br⁻, NOₓ
p-(Bis(2-bromoethyl)amino)benzoic Acid 22953-41-9 55 mg/kg Br⁻, NOₓ
1,4-Bis(bromoacetoxy)-2-butene 20679-58-7 Not reported Br⁻
Bis(3-bromo-4-hydroxyphenyl)mercury 2045-19-4 21 mg/kg (muscle) Hg, Br⁻

Biological Activity

Phenol, p-(bis(2-bromoethyl)amino)- is a chemical compound with significant biological activity, particularly in the context of medicinal chemistry and cancer therapy. This article explores its biological properties, focusing on its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

Phenol, p-(bis(2-bromoethyl)amino)- has the molecular formula C10H13Br2NO, characterized by a phenolic core with a bis(2-bromoethyl)amino substituent. The presence of two bromine atoms enhances its reactivity, particularly as an alkylating agent. The compound's structure allows it to interact covalently with nucleophilic sites in biological molecules such as DNA and proteins, which is crucial for its biological activity.

The primary mechanism through which Phenol, p-(bis(2-bromoethyl)amino)- exerts its biological effects is through alkylation . This process involves the formation of covalent bonds with nucleophilic sites in DNA, leading to cross-linking that inhibits DNA replication and transcription. Such interactions are particularly relevant in targeting rapidly dividing cancer cells. The compound's ability to form stable adducts with DNA can lead to cytotoxic effects, making it a candidate for anticancer therapies.

Comparative Analysis with Similar Compounds

To understand the unique properties of Phenol, p-(bis(2-bromoethyl)amino)-, it is essential to compare it with other known alkylating agents:

Compound NameStructure CharacteristicsUnique Properties
4-[Bis(2-chloroethyl)amino]phenolContains chloroethyl groups instead of bromoKnown for its strong alkylating ability in chemotherapy
ChlorambucilNitrogen mustard structureWidely used in cancer treatment; similar alkylating mechanism
MelphalanContains a phenylalanine moietyEffective against multiple myeloma; similar reactivity
CyclophosphamidePhosphoramide structureBroad-spectrum anticancer agent; unique due to phosphorous

Phenol, p-(bis(2-bromoethyl)amino)- stands out due to its specific substitution pattern on the phenolic ring and the presence of bromine atoms, which may enhance its reactivity compared to other alkylating agents.

Case Studies and Research Findings

Several studies have explored the biological activity of Phenol, p-(bis(2-bromoethyl)amino)-:

  • Cytotoxicity Studies : Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies show that related alkylating agents can reduce cell viability in leukemia and solid tumors by inducing apoptosis.
  • Mechanistic Insights : A study highlighted the interaction of Phenol, p-(bis(2-bromoethyl)amino)- with cellular DNA. The formation of DNA adducts was confirmed using mass spectrometry and electrophoretic mobility shift assays (EMSAs), demonstrating the compound's potential as a therapeutic agent against malignancies.
  • Comparative Efficacy : In comparative studies against other alkylating agents like chlorambucil and melphalan, Phenol, p-(bis(2-bromoethyl)amino)- showed promising results in inhibiting tumor growth in preclinical models. These findings suggest that while it shares mechanisms with established drugs, it may offer advantages in terms of selectivity or reduced side effects.

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